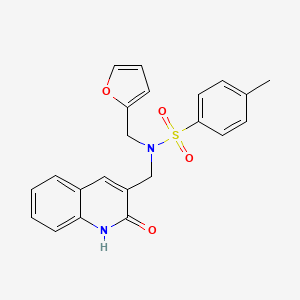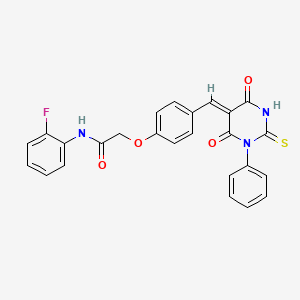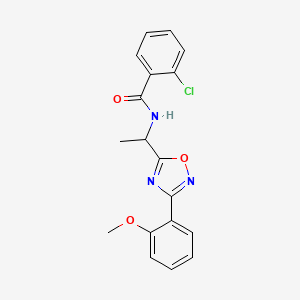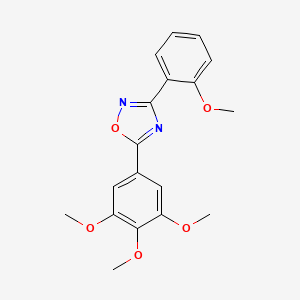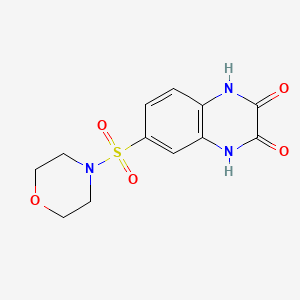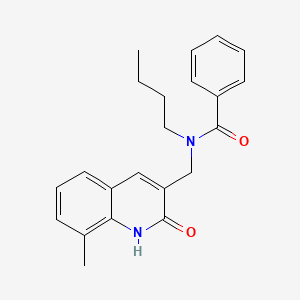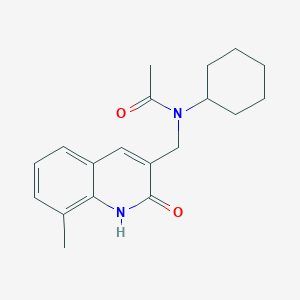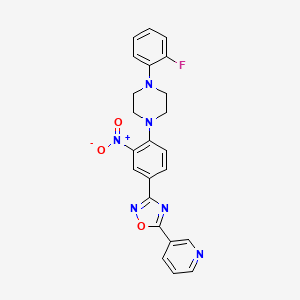
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide, also known as DMABNQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that has been used in a wide range of applications, including drug development, dye production, and as a precursor for other chemicals.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide involves the inhibition of the anti-apoptotic protein Bcl-2, which is overexpressed in many types of cancer cells. By inhibiting Bcl-2, N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide promotes the activation of caspases, which are enzymes that play a key role in the process of apoptosis.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has also been shown to have anti-inflammatory and antioxidant properties. These effects may contribute to its potential as a therapeutic agent for a variety of diseases.
実験室実験の利点と制限
One advantage of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide is its high selectivity for cancer cells, which makes it a promising candidate for the development of targeted cancer therapies. However, one limitation of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide. One area of interest is the development of new cancer therapies based on N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide and other quinoline derivatives. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide, and their potential applications in the treatment of other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide, and to identify any potential side effects or toxicities associated with its use.
合成法
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide can be achieved through a multi-step process that involves the reaction of 2-hydroxy-8-methylquinoline with 2,4-dimethylbenzoyl chloride in the presence of a base catalyst. The resulting intermediate is then reacted with propionyl chloride to form the final product. This method has been optimized to achieve high yields and purity of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide.
科学的研究の応用
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide can selectively induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected. This makes N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-5-20(25)24(19-10-9-14(2)11-16(19)4)13-18-12-17-8-6-7-15(3)21(17)23-22(18)26/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPLFTVKWFVODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

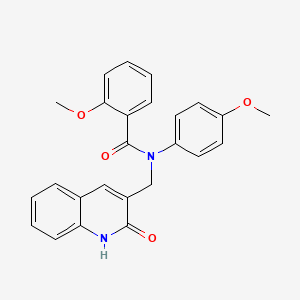
![2-ethoxy-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717420.png)
![N-(2,4-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717434.png)
